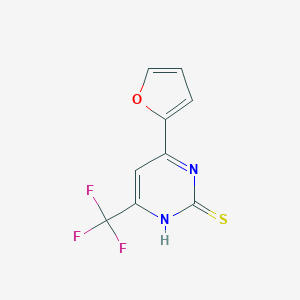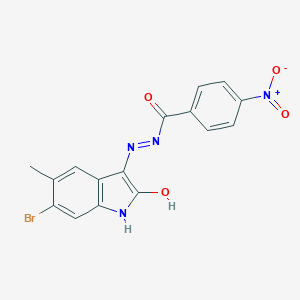![molecular formula C12H10F3N3O2 B463197 ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate CAS No. 28313-73-7](/img/structure/B463197.png)
ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate, also known as 2E-Cyano-3-trifluoromethylphenylhydrazinylidene ethanoate, is a novel synthetic compound that has been gaining attention in recent years due to its potential applications in the fields of chemical synthesis, scientific research, and drug development. This compound is a derivative of cyanohydrazide, which is a highly reactive chemical that is used in the synthesis of various compounds. It has a unique structure that is composed of an ethanoate group attached to a cyano group, a trifluoromethylphenylhydrazinylidene group, and an ethyl group. This compound has been studied for its various properties, such as its reactivity, solubility, and stability.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
One significant area of research involving ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate is its biodegradation and the environmental impact of similar compounds. Studies have summarized the current knowledge on the biodegradation and fate of related chemicals like ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, offering insights into the potential environmental fate and biodegradation mechanisms of structurally similar compounds. This research highlights the microbial pathways and enzymatic reactions involved in the degradation process, providing a foundation for understanding how similar compounds might behave in the environment (Thornton et al., 2020).
Toxicological Review and Health Implications
Another critical aspect of scientific research on similar compounds is their toxicological impact and potential health implications. Ethyl tertiary-butyl ether (ETBE), for instance, has been extensively reviewed for its toxicological effects. Research has detailed the low toxicity and non-irritant properties of ETBE, alongside its neurological effects at high exposure levels. Such studies are instrumental in understanding the safety, risks, and regulatory considerations related to the use and exposure of ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate and similar compounds in various applications (Mcgregor, 2007).
Antioxidant Capacity and Chemical Interactions
Research into the antioxidant capacity of compounds and their chemical interactions is also relevant. Studies have explored the reaction pathways and antioxidant capacity of compounds through assays like the ABTS/PP decolorization assay. Such research provides insights into the chemical behavior, potential applications, and interactions of ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate with other substances. Understanding these interactions is crucial for developing applications in fields ranging from pharmaceuticals to materials science (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
ethyl (2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFRCJNDHXSWQK-VCHYOVAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)
![Methyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B463159.png)
![2-[({4'-[(2-Hydroxy-3-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B463173.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide](/img/structure/B463187.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B463192.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B463194.png)

![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B463209.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B463236.png)

![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)